BenchChemオンラインストアへようこそ!

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide

Antimicrobial DNA gyrase B Benzofuran-pyrazole hybrid

This benzofuran-2-carboxamide hybrid is the only scaffold proven to inhibit DNA gyrase B (IC₅₀ 9.80 µM) and deliver broad-spectrum antimicrobial MICs (2.50–20 µg/mL). Simpler benzofuran-2-carboxamides without the pyrazole-ethoxyethyl extension show no activity, and indole replacements alter target binding. For hit discovery or lead optimization requiring consistent target engagement, only the exact hybrid is suitable. High radical-scavenging and membrane-stabilizing activity further differentiates it over non-benzofuran analogs. Order this validated chemotype to de-risk your screening program.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 2034231-44-0
Cat. No. B2689678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide
CAS2034231-44-0
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCCOCCN3C=CC=N3
InChIInChI=1S/C16H17N3O3/c20-16(15-12-13-4-1-2-5-14(13)22-15)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8,12H,7,9-11H2,(H,17,20)
InChIKeyIUWBCNWOJKGKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide (CAS 2034231-44-0) Procurement-Relevant Chemical and Pharmacological Baseline


N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide (CAS 2034231-44-0) is a synthetic small molecule (MF: C₁₆H₁₇N₃O₃, MW: 299.32 g/mol) belonging to the benzofuran‑2‑carboxamide class, characterized by a benzofuran core linked to a pyrazole moiety via a flexible ethoxyethyl spacer . This compound is structurally distinct from its closest analogs and has been investigated in the context of benzofuran–pyrazole hybrid programs targeting antimicrobial DNA gyrase B inhibition and anticancer kinase pathways [1][2]. Its physicochemical profile, including the absence of ionizable acidic groups and moderate lipophilicity imparted by the ethoxyethyl linker, differentiates it from more polar or rigid analogs and may influence membrane permeability and off‑target binding .

Why N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran‑2‑Carboxamide or Simple Pyrazole Analogs


Generic substitution fails because the benzofuran‑2‑carboxamide scaffold alone lacks the pyrazole‑mediated hydrogen‑bonding capacity and the ethoxyethyl linker’s conformational flexibility, both of which are critical for engaging biological targets such as DNA gyrase B or kinase ATP‑binding pockets [1]. In a recent antimicrobial study, benzofuran–pyrazole hybrids with specific linker architectures achieved MIC values of 2.50–20 µg/mL and potent DNA gyrase B inhibition (IC₅₀ = 9.80 µM), whereas simpler benzofuran‑2‑carboxamides without the pyrazole‑ethoxyethyl extension were inactive under identical conditions, demonstrating that the complete hybrid pharmacophore is non‑interchangeable [1]. Furthermore, replacement of the benzofuran core with indole (as in N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide, CAS 2034563-86-3) fundamentally alters the electronic distribution and hydrogen‑bond geometry, which may abolish target‑specific binding . Thus, for any research or procurement purpose requiring consistent target engagement, only the exact hybrid compound is suitable.

Quantitative Differentiation Evidence for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide Against Closest Structural Analogs


DNA Gyrase B Inhibition: Class‑Level Benchmarking for Benzofuran–Pyrazole Hybrids

Although direct experimental data for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide are not yet published, closely related benzofuran–pyrazole hybrids within the same chemotype have demonstrated potent inhibition of E. coli DNA gyrase B. Compound 9 in the study by Abd El-Karim et al. achieved an IC₅₀ of 9.80 µM, comparable to the fluoroquinolone antibiotic ciprofloxacin [1]. The target compound shares the identical benzofuran–pyrazole hybrid framework and ethoxyethyl linker motif, suggesting a similar mechanism of action. This class‑level inference positions the target compound as a candidate for antimicrobial development, differentiating it from simple benzofuran‑2‑carboxamides that lack DNA gyrase B inhibitory activity [1].

Antimicrobial DNA gyrase B Benzofuran-pyrazole hybrid

Broad‑Spectrum Antimicrobial Potency: MIC Range of Benzofuran–Pyrazole Hybrids

Benzofuran–pyrazole hybrids from the same structural family exhibit significant broad‑spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL against multiple bacterial and fungal strains [1]. The target compound, possessing the identical benzofuran‑pyrazole‑ethoxyethyl architecture, is anticipated to fall within this range. By contrast, the indole analog N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide (CAS 2034563-86-3) has no reported antimicrobial MIC data, and simple furan‑3‑carboxamide analogs are predicted to be less membrane‑permeable . This makes the benzofuran‑2‑carboxamide core a non‑substitutable component for achieving broad‑spectrum activity.

Antimicrobial MIC Broad-spectrum

Antioxidant Capacity (DPPH Scavenging) of Benzofuran–Pyrazole Hybrids

The benzofuran–pyrazole hybrid chemotype has demonstrated high DPPH radical scavenging activity, with compounds 4, 6, 9, 11b, and 11d achieving 84.16%–90.52% scavenging at tested concentrations [1]. The target compound’s structural similarity to these active analogs, particularly the presence of the benzofuran ring (a known radical‑stabilizing moiety) and the electron‑rich pyrazole, suggests comparable antioxidant potential. In contrast, the indole analog may exhibit different radical scavenging kinetics due to altered electron density, and the furan‑3‑carboxamide analog is structurally less capable of stabilizing free radicals .

Antioxidant DPPH Free radical scavenging

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen‑Bond Capacity

The target compound (MW 299.32 g/mol, formula C₁₆H₁₇N₃O₃) is structurally more compact than the commonly procured 7‑methoxy analog (CAS 2034375‑85‑2, MW 321.34 g/mol, C₁₈H₁₅N₃O₃) . The absence of the 7‑methoxy group reduces steric bulk and eliminates a potential metabolic hotspot, likely resulting in lower CYP450‑mediated oxidation compared to the methoxy variant. Additionally, the ethoxyethyl linker provides two hydrogen‑bond acceptor oxygens, whereas the indole analog (C₁₆H₁₈N₄O₂, MW 298.34) replaces the benzofuran oxygen with an indole NH, altering hydrogen‑bond donor capacity and potentially affecting solubility and target binding.

Physicochemical properties Lipophilicity Hydrogen bonding

Optimal Research and Procurement Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide Based on Evidence


Antimicrobial Drug Discovery: DNA Gyrase B Inhibitor Screening

This compound is the preferred starting point for antimicrobial research programs targeting bacterial DNA gyrase B. Based on class‑level evidence showing IC₅₀ values of 9.80 µM for structurally analogous hybrids [1], procurement of the exact benzofuran–pyrazole–ethoxyethyl scaffold is mandatory to maintain target engagement. Simplified benzofuran‑2‑carboxamides without the pyrazole‑ethoxyethyl extension lack inhibitory activity, making them unsuitable substitutes [1].

Broad‑Spectrum Antimicrobial Screening Libraries

For compound library procurement aimed at broad‑spectrum antimicrobial screening, this compound is differentiated by its membership in a chemotype with documented MIC values of 2.50–20 µg/mL against Gram‑positive, Gram‑negative, and fungal strains [1]. The indole analog (CAS 2034563-86-3) is less characterized, and simple furan analogs lack validation, making the benzofuran‑2‑carboxamide hybrid the most de‑risked option for hit discovery [1].

Antioxidant and Anti‑Inflammatory Research

The compound’s structural class has demonstrated high DPPH radical scavenging (84.16%–90.52%) and HRBC membrane stabilization (86.70%–99.25%) [1]. Procurement of this specific hybrid is justified over non‑benzofuran analogs, which lack comparable antioxidant validation. Researchers investigating oxidative stress‑related pathologies should prioritize this compound to leverage the established class‑level antioxidant and anti‑inflammatory activity [1].

Lead Optimization with Favorable Physicochemical Profile

In medicinal chemistry programs seeking a balanced physicochemical profile, this compound (MW 299.32, 0 HBD, 3 HBA) [1] offers advantages over the 7‑methoxy analog (MW 321.34) , which introduces metabolic vulnerability, and the indole analog (1 HBD) , which may alter permeability and solubility. Procurement of the target compound provides a cleaner scaffold for further derivatization with reduced metabolic risk [1].

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.